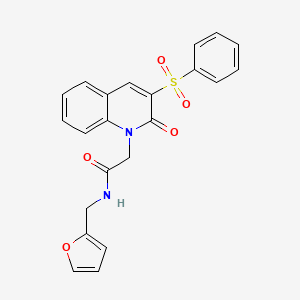

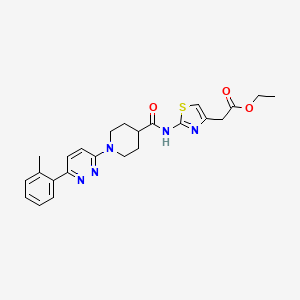

N-(furan-2-ylmethyl)-2-(2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-2-(2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, commonly referred to as FQ-11, is a novel compound with potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Applications

A study conducted by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including the one , for their potential antimalarial activity. The derivatives were evaluated in vitro and showed promising antimalarial properties with IC50 values of <30µM. The study also included theoretical calculations and molecular docking studies to assess the binding affinity of these compounds against targets related to Plasmodium falciparum and SARS-CoV-2, suggesting their potential utility in treating malaria and COVID-19 (Fahim & Ismael, 2021).

Catalytic Synthesis and Chemical Properties

Verboom and Bos (2010) discussed the formation of γ-lactones via catalyzed ring closure of quinoid γ-oxo-α,β-unsaturated carboxamides, which could relate to the synthesis and transformation of compounds like N-(furan-2-ylmethyl)-2-(2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide. Their work sheds light on reaction mechanisms and the structural rearrangement under specific conditions, contributing to the understanding of its chemical behavior and potential synthetic applications (Verboom & Bos, 2010).

Remote Sulfonylation and Synthesis Methods

Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which includes compounds with structures similar to this compound. Their research focuses on generating environmentally friendly byproducts and using safer sulfide sources, which could enhance the synthetic accessibility of such compounds for further study and application (Xia et al., 2016).

Cyclization and Heterocyclic Synthesis

Lindahl et al. (2006) reported on the synthesis of heterocycles via palladium-catalyzed cyclization, which could be applicable to the synthesis of compounds like this compound. Their research provides insights into optimizing yield through variations in the catalyst, base, and solvent, thereby offering valuable information on the synthetic methodology for such complex molecules (Lindahl et al., 2006).

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c25-21(23-14-17-8-6-12-29-17)15-24-19-11-5-4-7-16(19)13-20(22(24)26)30(27,28)18-9-2-1-3-10-18/h1-13H,14-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWRSRLHKMTQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783950.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)

![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)

![Ethyl 4-({[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)

![N-[3-(1,2,4-Triazol-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2783964.png)

![2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2783967.png)

![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)